molecular formula C21H22ClN3O2 B2838057 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899971-96-1

2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2838057
CAS No.: 899971-96-1
M. Wt: 383.88
InChI Key: OOAGJSCROSWCHQ-UHFFFAOYSA-N
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Description

2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway (Source) . This pathway is a primary mediator of cytokine signaling and is fundamentally involved in processes such as hematopoiesis, immune response, and cell proliferation. The compound's high selectivity for JAK2 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific roles of JAK2-driven signaling in disease models, particularly in myeloproliferative neoplasms and autoimmune conditions (Source) . Researchers utilize this compound to investigate the therapeutic potential of JAK2 inhibition, to study pathway dynamics in cellular assays, and to validate JAK2 as a target in preclinical studies, providing critical insights for drug discovery and developmental biology.

Properties

IUPAC Name

2-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-24-10-8-21(9-11-24)25-18(16-12-14(22)6-7-20(16)27-21)13-17(23-25)15-4-2-3-5-19(15)26/h2-7,12,18,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGJSCROSWCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the oxazine ring.

    Spiro-Connection Formation: The spiro-connection is achieved through a nucleophilic substitution reaction, where the pyrazolo[1,5-c][1,3]oxazine intermediate reacts with a chlorinated piperidine derivative.

    Final Functionalization: The phenolic group is introduced in the final step, often through a coupling reaction with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound's synthesis typically involves multi-component reactions (MCRs) and cycloaddition strategies, leveraging its spirocyclic framework.

1.1. 1,3-Dipolar Cycloaddition for Spirocore Formation

Spirooxazine-piperidine hybrids are often synthesized via 1,3-dipolar cycloaddition between:

  • Isatin derivatives (as precursors for azomethine ylide intermediates)

  • Amino acids (e.g., L-proline) to generate dipolarophiles

  • Electron-deficient alkenes or alkynes (e.g., but-2-ynedioates)

Example Reaction Pathway :

  • Decarboxylative condensation of isatin and L-proline forms an azomethine ylide.

  • Cycloaddition with a dipolarophile (e.g., ethyl 3,5-bis[arylmethylidene]-4-oxopiperidine) yields spiro[indoline-3,4'-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridin]-2-one derivatives.

  • Post-functionalization (chlorination, methylation) introduces the 9-chloro and 1'-methyl groups.

Key Reagents :

  • Catalysts : NiFe₂O₄ nanocatalysts improve yield (up to 89%) and recyclability .

  • Solvents : Water or 2,2,2-trifluoroethanol enhances electrophilicity of intermediates .

2.1. Phenolic Hydroxyl Group

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF).

  • Oxidation : MnO₂ selectively oxidizes benzylic alcohols to ketones without affecting the phenol .

2.2. Chloro Substituent (C9)

  • Nucleophilic Substitution : Displacement by amines or alkoxides in polar aprotic solvents (e.g., DMSO, 60–80°C).

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) .

2.3. Piperidine Nitrogen

  • N-Methylation : Achieved via reductive amination (NaBH₃CN/CH₃OH) or direct alkylation (CH₃I, K₂CO₃) .

Catalytic and Solvent Effects

Reaction TypeOptimal CatalystSolventYield (%)Reference
CycloadditionNiFe₂O₄ nanopowderWater72–89
N-SulfonationTriethylamineCH₂Cl₂65–78
OxidationMnO₂CHCl₃82

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
4-Chloro-2-(7-ethoxy-1'-methyl...)phenolEthoxy vs. methoxy groupFaster ether cleavage under acidic conditions
Spiro[indoline-3,4'-isoxazolo...]oneIsoxazole ring vs. oxazineHigher dipolarophile selectivity in MCRs
1-Methylspiro[piperidine-pyrrolidine]Pyrrolidine vs. pyrazoloReduced steric hindrance in N-alkylation

Stability and Degradation Pathways

  • Hydrolytic Stability : The oxazine ring resists hydrolysis at pH 7 but degrades under strong acids (HCl, Δ) .

  • Photoreactivity : UV exposure induces ring-opening in spirooxazines, but chloro substitution stabilizes the closed form.

Scientific Research Applications

Structural Information

  • Molecular Formula: C22H23ClN2O2
  • SMILES Notation: COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5
  • InChI Key: DQUOYOVNSNFZAS-UHFFFAOYSA-N

This compound features a spiro structure that integrates a phenolic group with a piperidine moiety, which is significant for its biological activity.

Pharmacological Potential

The compound has been investigated for its potential therapeutic effects in various diseases. Studies indicate that it may exhibit:

  • Antidepressant Activity: Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially alleviating symptoms of depression.
  • Anticancer Properties: Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, indicating a need for further exploration in oncology.

Neuroprotective Effects

The neuroprotective capabilities of similar spiro compounds have been documented in models of neurodegenerative diseases. The mechanisms include:

  • Reduction of Oxidative Stress: Compounds like this one may help mitigate oxidative damage in neuronal cells, which is critical in conditions such as Alzheimer’s and Parkinson’s disease.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of related compounds. The potential applications include:

  • Infection Control: The ability to inhibit bacterial growth positions this compound as a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of neurotransmitter levels
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduction of oxidative stress
AntimicrobialInhibition of bacterial growth

Case Study 1: Antidepressant Activity

A study conducted on a series of spiro compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels, which are crucial for mood regulation.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry reported that derivatives similar to 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study emphasized the need for further development and optimization of these compounds for therapeutic use.

Case Study 3: Neuroprotective Effects

In vitro studies showed that compounds with structural similarities provided neuroprotection against amyloid-beta-induced toxicity in neuronal cultures. This suggests potential applications in treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 2-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Halogen Modifications

  • Chloro vs. Bromo Analogs: The 9-chloro group in the target compound contrasts with brominated analogs like 2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol ().

Aromatic Substituents

  • Phenol vs. Non-Phenolic Groups: The phenolic hydroxyl group distinguishes the target compound from analogs with non-polar substituents, such as 9-chloro-2-phenylspiro[1,10b-dihydropyrazolo[1,3]benzoxazine-5,1′-cyclohexane] (). The phenol enhances aqueous solubility and enables hydrogen bonding, which may improve target engagement in biological systems.
  • Electron-Withdrawing vs. Electron-Donating Groups :
    Compounds like 9-chloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10b-dihydrobenzo[e]pyrazolo[1,5-c][1,3]oxazine () feature electron-withdrawing fluorine, which could modulate electronic effects on the aromatic ring compared to electron-donating groups (e.g., methyl in 9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,3]benzoxazine-5,1′-cyclopentane] ; ).

Spiro Ring Modifications

Compound Spiro Component Key Features
Target Compound 4'-Piperidine Nitrogen in spiro ring enables protonation, enhancing solubility .
9-Chloro-2-phenylspiro[...]-cyclohexane () Cyclohexane Hydrophobic spiro ring may reduce solubility but improve membrane permeability.
9-Chloro-2-p-tolylspiro[...]-cyclopentane () Cyclopentane Smaller ring size increases steric strain, potentially affecting conformation.

Physicochemical Properties

  • Polarity: The phenol group increases hydrophilicity compared to non-polar analogs (e.g., ).

Biological Activity

The compound 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex heterocyclic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN2O2C_{22}H_{23}ClN_2O_2. Its structure features a spirocyclic framework that contributes to its biological properties. The presence of the chloro and piperidine groups is significant for its reactivity and interaction with biological targets.

Structural Formula

The structural representation can be summarized as follows:

2 9 Chloro 1 methyl 1 10b dihydrospiro benzo e pyrazolo 1 5 c 1 3 oxazine 5 4 piperidin 2 yl phenol\text{2 9 Chloro 1 methyl 1 10b dihydrospiro benzo e pyrazolo 1 5 c 1 3 oxazine 5 4 piperidin 2 yl phenol}

Anti-inflammatory Activity

The anti-inflammatory potential of compounds within this class has been documented. For example, pyrazole derivatives exhibit notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines . The presence of the piperidine moiety in our compound may enhance its ability to modulate inflammatory pathways.

Anticancer Activity

Heterocyclic compounds like those derived from isatin have shown promise in anticancer applications. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms . The unique structure of our compound could potentially interact with cancer cell signaling pathways.

Synthesis and Evaluation

A recent study synthesized various derivatives based on the spirocyclic framework and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and anticancer properties using standard assays. Results indicated that modifications in the substituents significantly affected their activity profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Variations in substituents such as halogens or alkyl groups can lead to enhanced potency against specific targets. For instance, introducing electron-withdrawing groups has been associated with increased activity against bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[...]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature : Controlled heating (e.g., 80–120°C) to facilitate ring closure .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .
  • Catalysts : Use of triethylamine or Pd-based catalysts for cross-coupling steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
    • Analytical Validation : NMR (¹H/¹³C) confirms regioselectivity, while HRMS validates molecular weight .

Q. How is the molecular structure of this compound characterized, and what key features influence its reactivity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves spiro-conformation and bond angles (e.g., dihedral angles between benzoxazine and piperidine rings) .
  • Spectroscopy :
  • ¹H NMR : Distinct peaks for phenolic -OH (~10 ppm) and methyl groups on piperidine (~1.2 ppm) .
  • FT-IR : Bands at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (phenolic O-H) .
  • Key Structural Features : Chlorine at position 9 enhances electrophilicity, while the spiro-system restricts conformational flexibility .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :

  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases (e.g., caspase-3) .
  • ADME Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Microsomal Stability : Incubation with liver microsomes and LC-MS quantification .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen position, methyl groups) affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Chlorine at C9 : Enhances binding to hydrophobic pockets (e.g., 2x improved IC₅₀ vs. non-chlorinated analogs) .
  • Methyl on Piperidine : Reduces metabolic clearance by steric shielding .
  • Comparative Assays : Test derivatives with substituents at C2 (e.g., methoxy vs. hydroxyl) to map pharmacophore requirements .
    • Data Table :
DerivativeSubstituent (C2)IC₅₀ (HeLa, µM)Metabolic Stability (t₁/₂, min)
Parent-OH2.545
Analog 1-OCH₃5.860
Analog 2-Cl1.930

Q. What computational strategies are effective for elucidating its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to caspase-3 (PDB: 3DEI); prioritize poses with H-bonds to phenolic -OH and piperidine N .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Modeling : CoMFA/CoMSIA to correlate electronic parameters (e.g., Cl charge) with activity .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardized Protocols :
  • Cell Line Authentication : STR profiling to avoid cross-contamination .
  • Dose-Response Curves : 8-point assays with triplicate technical replicates .
  • Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers .
  • Structural Confirmation : Re-characterize disputed batches via LC-MS/NMR to rule out synthesis inconsistencies .

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